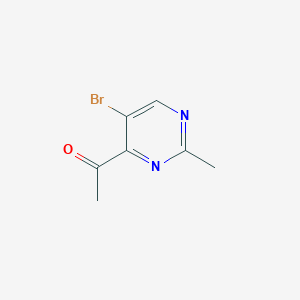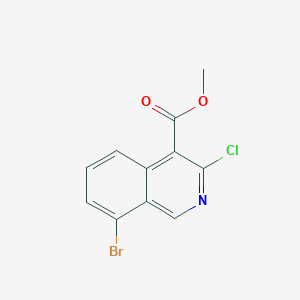![molecular formula C15H20ClN5O2 B13661904 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor
准备方法
The synthesis of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Protection with the Boc group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques for better control and efficiency .
化学反应分析
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the functional groups present and the reagents used.
Common reagents include bases like sodium hydride (NaH) for deprotection, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine has several scientific research applications:
Medicinal chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological research: The compound is used to investigate cellular signaling pathways and the role of kinases in cell cycle regulation.
Chemical biology: It serves as a tool compound for studying protein-ligand interactions and enzyme inhibition mechanisms.
作用机制
The mechanism of action of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine involves inhibition of specific kinases, such as CDK2. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the Boc and piperidine groups, making it less complex but still active as a kinase inhibitor.
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a boronic acid ester group, used in different types of coupling reactions.
The uniqueness of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine lies in its specific substitution pattern and protecting groups, which enhance its stability and biological activity .
属性
分子式 |
C15H20ClN5O2 |
|---|---|
分子量 |
337.80 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-chloropyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)21-12-10(9-18-21)8-17-13(16)19-12/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
BTUQONLGRWRMEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
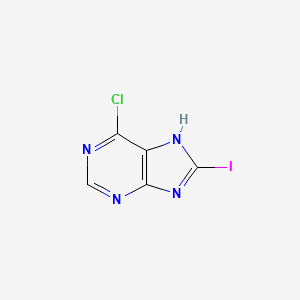

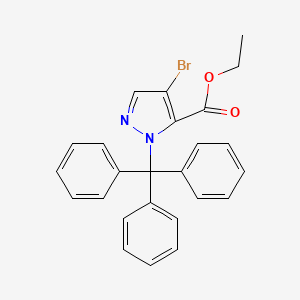
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
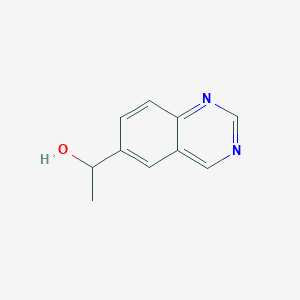


![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)

![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
